4-Methylbenzylamine (CAS: 104-84-7) is a primary benzylic amine characterized by a methyl group at the para position of the aromatic ring. Functioning as a versatile building block, it possesses a pKa of approximately 9.21 and a boiling point near 195 °C, making it a stable, easily handled liquid under standard laboratory conditions . In industrial and advanced research procurement, it is primarily sourced as a highly reactive substrate for carbon capture and utilization (CCU) catalytic workflows, an organic spacer cation in the formulation of two-dimensional (2D) hybrid halide perovskite solar cells, and a precursor for asymmetric imine synthesis. The para-methyl substitution provides a specific steric and electronic profile that subtly enhances nucleophilicity and hydrophobicity compared to unsubstituted benzylamine, driving its selection in precision synthesis and materials engineering.
Procurement substitution of 4-methylbenzylamine with the cheaper, unsubstituted benzylamine or the more electron-rich 4-methoxybenzylamine often leads to process failure or degraded material performance. In heterogeneous catalysis, such as CO2-driven N-formylation, the lack of the electron-donating para-methyl group in benzylamine results in drastically lower conversion yields due to reduced nucleophilic attack efficiency [1]. In the synthesis of 2D perovskite solar cells, replacing 4-methylbenzylammonium with unsubstituted benzylammonium removes a critical hydrophobic barrier, rendering the resulting photovoltaic films highly susceptible to moisture degradation. Conversely, substituting with 4-methoxybenzylamine introduces excessive electron density that can rapidly over-oxidize in photocatalytic regimes or unfavorably shift the bandgap in optoelectronic applications, proving that the moderate inductive effect of the para-methyl group is functionally non-interchangeable [2].
In the evaluation of bifunctional heterogeneous Ru/POP catalysts for CO2 capture and utilization, the para-substitution of the benzylic amine significantly impacts formamide yield. Under standard conditions (100 °C, 3 MPa PCO2/PH2), 4-methylbenzylamine achieves a 55% yield of the corresponding formamide. In contrast, the unsubstituted baseline, benzylamine, alongside other primary amines like 1-heptanamine, only reaches yields of 30–36% [1]. This demonstrates that the electron-donating inductive effect of the para-methyl group sufficiently enhances the nucleophilicity of the amine to accelerate the N-formylation pathway without introducing excessive steric hindrance.
| Evidence Dimension | N-Formylation Product Yield |
| Target Compound Data | 55% yield (4-Methylbenzylamine) |
| Comparator Or Baseline | 30–36% yield (Benzylamine and aliphatic primary amines) |
| Quantified Difference | 52–83% relative increase in formamide yield |
| Conditions | Ru-PPh3-SO3Na@POP catalyst, 100 °C, PCO2 = PH2 = 3 MPa, 24 h |
Provides a highly reactive, benchmark-quality primary amine substrate for validating the efficiency of novel carbon capture and utilization (CCU) catalysts.
Synthesizing unsymmetrical imines via the oxidative cross-coupling of two different primary amines requires careful matching of their oxidation potentials. When paired with benzylamine over a silicate-supported anatase photocatalyst, 4-methylbenzylamine exhibits an optimal balance, yielding a nearly ideal 1:1:1:1 statistical distribution of homo- and hetero-coupled imines (with 95% total imine yield). Conversely, substituting with 4-methoxybenzylamine causes rapid, preferential oxidation to the aldehyde, severely skewing product distribution [1]. The mild electron-donating nature of the methyl group slightly accelerates the reaction relative to benzylamine (22% vs 28% self-coupling) without causing the runaway oxidation seen with methoxy-substituted analogs.
| Evidence Dimension | Oxidation rate matching and heterocoupling distribution |
| Target Compound Data | Balanced oxidation; ~1:1:1:1 product distribution (95% total yield) |
| Comparator Or Baseline | 4-Methoxybenzylamine (rapid over-oxidation to aldehyde; poor heterocoupling selectivity) |
| Quantified Difference | Prevents premature reactant depletion, enabling statistical cross-coupling |
| Conditions | TiO2-S photocatalyst, visible light irradiation, 24 h |
Crucial for procurement in asymmetric synthesis workflows where matched electronic profiles are required to prevent side-reactions and over-oxidation.
In the fabrication of two-dimensional (2D) Ruddlesden-Popper perovskites, the choice of the organic spacer cation dictates both environmental stability and electronic band structure. Utilizing 4-methylbenzylammonium (MBA) as the spacer in (XBA)2PbI4 architectures introduces a hydrophobic para-methyl group that significantly impedes moisture ingress compared to the unsubstituted benzylammonium (BA) baseline [1]. Furthermore, unlike the strongly electron-donating 4-methoxybenzylammonium (MOBA) or the strongly withdrawing 4-(trifluoromethyl)benzylammonium (FMBA), MBA provides a moderate electronic delocalization capability along the organic chain, allowing for precise tuning of the quantum well dielectric confinement without destabilizing the crystal lattice[1].
| Evidence Dimension | Spacer cation hydrophobicity and electronic delocalization |
| Target Compound Data | Moderate electronic perturbation with enhanced moisture barrier (MBA) |
| Comparator Or Baseline | Benzylamine (BA; lower moisture resistance) and 4-Methoxybenzylamine (MOBA; extreme electronic shift) |
| Quantified Difference | Optimal balance of dielectric confinement and environmental stability |
| Conditions | (XBA)2PbI4 2D hybrid perovskite synthesis via slow evaporation |
Enables solar cell manufacturers to improve the long-term moisture stability of perovskite absorber layers without sacrificing critical optoelectronic properties.
Due to its superior nucleophilicity and optimized steric profile, 4-methylbenzylamine is the preferred primary amine substrate for benchmarking new heterogeneous catalysts (e.g., Ru/POP or Pd@POPs) in CO2-driven N-formylation. It consistently achieves higher conversion yields than unsubstituted benzylamine, making it ideal for validating industrial carbon valorization processes [1].
In the fabrication of low-dimensional Ruddlesden-Popper perovskites, 4-methylbenzylammonium iodide serves as an essential organic spacer cation. The para-methyl group imparts a critical hydrophobic barrier that protects the inorganic lead-halide framework from moisture degradation, while offering more stable optoelectronic tuning than strongly electron-donating methoxy analogs [2].
For the green synthesis of unsymmetrical imines via oxidative cross-coupling, 4-methylbenzylamine provides a highly controlled oxidation rate. Its balanced electronic profile prevents the rapid over-oxidation observed with 4-methoxybenzylamine, ensuring a reliable statistical distribution of cross-coupled products without premature reactant depletion [3].
Corrosive